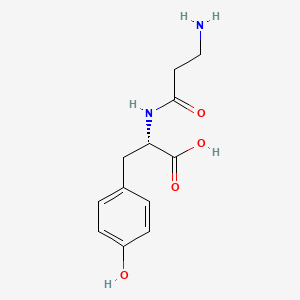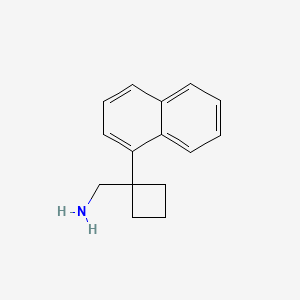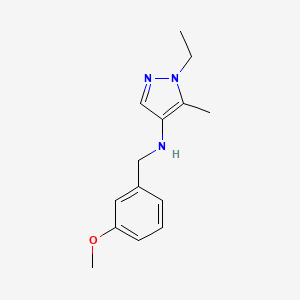![molecular formula C8H5ClN2O B11743017 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride](/img/structure/B11743017.png)
1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused pyridine and pyrrole ring system, which imparts unique chemical properties and reactivity. It is often used as an intermediate in the synthesis of various biologically active molecules, particularly those targeting specific enzymes and receptors.
Preparation Methods
The synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride typically involves multi-step procedures starting from readily available precursors. One common synthetic route begins with the preparation of 1H-pyrrolo[2,3-b]pyridine, which is then subjected to chlorination to introduce the carbonyl chloride functional group. The reaction conditions often involve the use of reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions to ensure the successful formation of the carbonyl chloride group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Some of the key reactions include:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form 1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde or 1H-pyrrolo[2,3-b]pyridine-4-methanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Scientific Research Applications
1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride has found extensive applications in scientific research, particularly in the development of pharmaceuticals and agrochemicals. Some of its notable applications include:
Medicinal Chemistry: The compound is used as a building block in the synthesis of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.
Biological Research: It serves as a precursor for the synthesis of molecules that can modulate biological pathways, making it valuable in the study of cellular processes and disease mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride is primarily related to its ability to act as an electrophilic reagent. The carbonyl chloride group can react with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly bind to the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride is unique due to its specific ring structure and functional group. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: This compound lacks the carbonyl chloride group but shares the same core structure.
1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde: This compound has an aldehyde group instead of the carbonyl chloride group.
1H-pyrrolo[2,3-b]pyridine-4-methanol: This compound features a hydroxyl group in place of the carbonyl chloride group.
These similar compounds can undergo different chemical reactions and have distinct applications, highlighting the versatility and importance of the 1H-pyrrolo[2,3-b]pyridine scaffold in chemical research.
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C8H5ClN2O/c9-7(12)5-1-3-10-8-6(5)2-4-11-8/h1-4H,(H,10,11) |
InChI Key |
HIDYDFMFWYYKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-ethoxyphenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11742960.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742971.png)
![(3-ethoxypropyl)[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742976.png)

![1-(butan-2-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742982.png)
![3-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742986.png)


![1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine](/img/structure/B11743004.png)
![1-(2-fluoroethyl)-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743015.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11743019.png)


